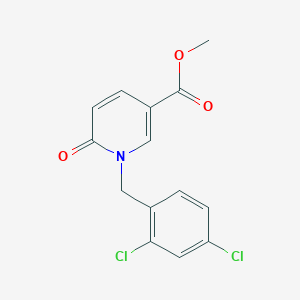

Methyl 1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate

Description

Methyl 1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring substituted with a 2,4-dichlorobenzyl group and a methyl ester functional group. Its unique structure imparts specific chemical and biological properties, making it a subject of interest in scientific research.

Properties

IUPAC Name |

methyl 1-[(2,4-dichlorophenyl)methyl]-6-oxopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO3/c1-20-14(19)10-3-5-13(18)17(8-10)7-9-2-4-11(15)6-12(9)16/h2-6,8H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPWNTOCVXRZQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C(=O)C=C1)CC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the 2,4-Dichlorobenzyl Group: This step involves the substitution of the pyridine ring with a 2,4-dichlorobenzyl group using reagents such as 2,4-dichlorobenzyl chloride.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The 2,4-dichlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

Methyl 1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate has the following chemical characteristics:

- IUPAC Name : Methyl 2-{[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzoate

- Molecular Formula : C14H11Cl2NO3

- CAS Number : 2764855

Pharmacological Applications

Antifungal Activity

One of the most notable applications of this compound is its antifungal properties. Research indicates that it exhibits significant antifungal activity against various pathogenic yeast species and dermatophytic fungi. In minimum inhibitory concentration tests, this compound showed effectiveness against Aspergillus niger and several dermatophytes, suggesting its potential as a therapeutic agent in treating fungal infections .

Mechanism of Action

The mechanism by which this compound exerts its antifungal effects involves disrupting fungal cell wall synthesis and function. This disruption leads to increased permeability and ultimately cell death. Further studies are warranted to elucidate the specific pathways involved.

Agricultural Applications

Herbicide Development

The compound has been explored for its potential in herbicide development due to its ability to inhibit specific biochemical pathways in plants. It may interfere with the synthesis of essential metabolites in target weeds, thereby controlling their growth. The specificity of this compound could lead to the development of selective herbicides that minimize damage to non-target plants while effectively controlling invasive species.

Materials Science Applications

Polymer Synthesis

In materials science, this compound can be utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for industrial use.

Data Table: Summary of Applications

Case Study 1: Antifungal Efficacy

In a study published in PubMed, this compound was evaluated for its antifungal properties against a range of pathogenic fungi. The results indicated a strong correlation between concentration and antifungal activity, with lower concentrations effectively inhibiting fungal growth .

Case Study 2: Herbicide Development

Research conducted on the herbicidal potential of this compound revealed its ability to selectively inhibit weed growth while sparing crops. This selectivity is crucial for sustainable agricultural practices and reducing reliance on broad-spectrum herbicides.

Mechanism of Action

The mechanism of action of Methyl 1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

3-(2,4-Dichlorobenzyl)-2-methyl-N-(pentylsulphonyl)-3H-benzimidazole-5-carboxamide: Known for its insulin resistance improvement properties.

(S)-1-(2,4-Dichlorobenzyl)-N-(3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)-1H-indazole-3-carboxamide: A full agonist of the CB1 receptor with orexant effects.

Uniqueness

Methyl 1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring with a 2,4-dichlorobenzyl group and a methyl ester functional group sets it apart from other similar compounds, making it valuable for various applications.

Biological Activity

Methyl 1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate is a complex chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Overview

- Molecular Formula : C15H14Cl2N2O3

- Molecular Weight : 298.13 g/mol

- Melting Point : 253 to 256.5 °C

The compound features a pyridine ring with a dichlorobenzyl substituent, which enhances its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. This compound is particularly effective against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, as well as some Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory and Analgesic Effects

Similar compounds have demonstrated anti-inflammatory and analgesic properties , suggesting that this compound may also possess these activities. Studies have indicated that it can reduce inflammation in animal models of arthritis and other inflammatory conditions by inhibiting the production of pro-inflammatory cytokines .

The biological activity of this compound is attributed to several key mechanisms:

- Enzyme Inhibition : this compound has been shown to inhibit enzymes involved in critical biochemical pathways. For example, it inhibits hexokinase, an enzyme crucial for glycolysis, thereby affecting energy metabolism in cells.

- Cell Signaling Interference : The compound influences various cellular processes by modulating cell signaling pathways. It has been observed to affect gene expression related to inflammation and apoptosis.

Case Studies

Several studies have explored the biological activity of this compound:

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial efficacy against a panel of bacterial strains.

- Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

- The compound demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

-

Anti-inflammatory Activity in Animal Models :

- In a mouse model of induced arthritis, treatment with the compound significantly reduced paw swelling and joint inflammation.

- Histological analysis revealed decreased infiltration of inflammatory cells in treated animals compared to controls.

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key characteristics:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C15H14Cl2N2O3 | Contains two chlorine substituents enhancing biological activity |

| Methyl 1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate | C15H14ClN2O3 | Single chlorine substituent; potentially reduced efficacy |

| Methyl 1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate | C15H14Cl2N2O3 | Different dichloro substitution pattern |

Q & A

Q. What are the recommended synthetic routes for Methyl 1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate, and how can reaction conditions be optimized?

Answer: A common approach involves the condensation of substituted pyridine precursors with dichlorobenzyl halides under basic conditions. For example, analogous compounds (e.g., Methyl 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylate) are synthesized via nucleophilic substitution, where the benzyl group is introduced at the pyridone nitrogen . Optimization strategies include:

- Temperature control : Maintaining 60–80°C to balance reactivity and side-product formation.

- Catalyst selection : Using K₂CO₃ or DIPEA to deprotonate intermediates and enhance nucleophilicity.

- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of aromatic intermediates.

Monitor reaction progress via TLC or HPLC, and purify via recrystallization (e.g., using ethanol/water mixtures) .

Q. What spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Answer:

- ¹H/¹³C NMR : Key signals include the pyridone carbonyl (δ ~165 ppm in ¹³C NMR) and dichlorobenzyl aromatic protons (δ 7.2–7.5 ppm in ¹H NMR). For analogs like Methyl 1-benzyl derivatives, the benzyl -CH₂- group appears as a singlet at δ ~5.3 ppm .

- IR spectroscopy : Confirm the ester carbonyl (C=O) stretch at ~1700 cm⁻¹ and pyridone C=O at ~1650 cm⁻¹.

- Mass spectrometry : Prioritize molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of COOCH₃ or Cl substituents) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks.

- Spill management : Absorb spills with inert materials (e.g., sand or vermiculite) and dispose as hazardous waste .

- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid prolonged exposure to light or moisture .

Q. How does the compound’s solubility and stability influence experimental design?

Answer:

- Solubility : Limited aqueous solubility (~0.1 mg/mL in water); use DMSO or DMF for dissolution in biological assays. Pre-saturate buffers to avoid precipitation .

- Stability : Susceptible to hydrolysis under acidic/alkaline conditions. Conduct stability studies via accelerated degradation (e.g., 40°C/75% RH for 4 weeks) and monitor by HPLC .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the introduction of the 2,4-dichlorobenzyl group?

Answer: Regioselectivity is influenced by electronic and steric factors:

- Electronic effects : The electron-withdrawing Cl groups on the benzyl moiety direct substitution to the pyridone nitrogen. DFT calculations can predict charge distribution at reactive sites.

- Steric hindrance : Bulkier bases (e.g., DIPEA over K₂CO₃) may reduce competing O-alkylation.

Validate selectivity via NOESY NMR to confirm spatial proximity between the benzyl group and pyridone ring .

Q. What computational methods are suitable for modeling the compound’s reactivity in biological or catalytic systems?

Answer:

- Docking studies : Use AutoDock Vina to predict binding affinity with target enzymes (e.g., kinases or oxidoreductases).

- MD simulations : Analyze conformational stability in solvent (e.g., water or lipid bilayers) using GROMACS.

- QM/MM : Investigate reaction mechanisms (e.g., ester hydrolysis) at the B3LYP/6-31G* level .

Q. How can conflicting data on the compound’s biological activity be resolved?

Answer:

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) to identify cell-specific effects.

- Metabolite profiling : Use LC-MS to detect degradation products that may interfere with activity measurements.

- Positive controls : Compare with structurally related analogs (e.g., Methyl 1-benzyl derivatives) to isolate substituent effects .

Q. What strategies mitigate discrepancies in stability data under varying storage conditions?

Answer:

- Forced degradation studies : Expose the compound to heat, light, and humidity, then quantify degradation products via UPLC-PDA.

- Isotopic labeling : Track ¹³C-labeled ester groups to differentiate hydrolysis pathways.

- Statistical modeling : Apply Arrhenius equations to predict shelf-life under long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.